N-ethyl-5-methyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-5-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-8-6-7(2)4-5-9(8)11(12)13/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEARVZFZEZXEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Ethyl 5 Methyl 2 Nitroaniline
Strategies for Direct Synthesis of N-ethyl-5-methyl-2-nitroaniline
The direct synthesis of this compound can be approached from two principal retrosynthetic pathways: the nitration of an N-ethylated aromatic amine or the N-alkylation of a pre-nitrated aniline (B41778) derivative. Each pathway presents unique challenges and advantages concerning reaction control and regioselectivity.
Regioselective Nitration of Substituted Anilines
This approach involves introducing a nitro group onto a pre-existing N-ethyl-3-methylaniline skeleton. The primary challenge is to direct the electrophilic nitration to the C2 position, which is ortho to the activating ethylamino group and meta to the methyl group.
Direct nitration of N-alkyl anilines using strong acid mixtures like nitric acid and sulfuric acid can be problematic, often leading to oxidation, the formation of tarry by-products, and inconsistent regiochemical outcomes. researchgate.netsci-hub.se The powerful activating nature of the N-alkylamino group can lead to a lack of selectivity and potential degradation of the starting material. researchgate.net To circumvent these issues, one common strategy is to temporarily reduce the activating influence of the amino group by converting it into an amide or a succinimide. rsc.orgulisboa.pt This protecting group can then be removed via hydrolysis after the nitration step. rsc.org
The regiochemical outcome is determined by the interplay of electronic and steric effects of both the N-acylamino group and the methyl group. rsc.orgulisboa.pt For instance, in a related study on N-(2-methylphenyl)-succinimide, nitration yielded a significant portion (55%) of the 2-methyl-5-nitroaniline (B49896) product, demonstrating that this substitution pattern is achievable. ulisboa.pt The less sterically bulky and less deactivating acetamide (B32628) protecting group, in contrast, tends to more strongly direct nitration to the positions ortho and para to the nitrogen. ulisboa.pt
Another advanced method involves the use of milder nitrating agents. Research has shown that tert-butyl nitrite (B80452) (TBN) can be used for the regioselective ring nitration of N-alkyl anilines under mild conditions. sci-hub.sex-mol.com This method proceeds through an N-nitroso intermediate and can provide high yields of the desired N-alkyl nitroaniline after a subsequent denitrosation step. sci-hub.se
Table 1: Comparison of Nitration Strategies for Substituted Anilines
| Method | Reagents | Temperature | Key Features | Potential Outcome for N-ethyl-3-methylaniline |
|---|---|---|---|---|
| Classical Nitration | HNO₃ / H₂SO₄ | 0 - 5 °C | Strong acid conditions; risk of oxidation and low regioselectivity. researchgate.netyzqyyykj.com | Mixture of isomers (e.g., 2-nitro, 4-nitro, 6-nitro) and degradation products. researchgate.net |
| Amide Protection | 1. Acetic Anhydride (B1165640) 2. HNO₃ / H₂SO₄ 3. H₂O / H₂SO₄ (hydrolysis) | Nitration at low temp. | Protects the amine, moderates its activating effect, improves selectivity. rsc.org | Improved yield of the 2-nitro isomer due to directing effects of the N-acetyl group. | | Succinimide Protection | 1. Succinic Anhydride 2. HNO₃ / H₂SO₄ 3. H₂O / H₂SO₄ (hydrolysis) | Nitration at low temp. | Succinimide group is less activating than acetamide, potentially altering isomer distribution. ulisboa.pt | May favor different isomers compared to acetamide due to different electronic/steric profile. ulisboa.pt | | Mild Nitration | tert-Butyl Nitrite (TBN) | Room Temperature | Proceeds via N-nitrosation followed by rearrangement; avoids strong acids. sci-hub.sex-mol.com | Potentially high regioselectivity for the desired 2-nitro product under non-oxidative conditions. sci-hub.se |
N-Alkylation Approaches on Nitroaniline Precursors
This alternative and often more controlled strategy begins with a commercially available nitroaniline precursor, 5-methyl-2-nitroaniline (B1293789), and introduces the ethyl group onto the nitrogen atom. bldpharm.comsigmaaldrich.com The primary challenge in this approach is to ensure selective mono-alkylation, preventing the formation of the tertiary amine, N,N-diethyl-5-methyl-2-nitroaniline.
Reductive alkylation, or reductive amination, is a highly effective method for forming C-N bonds. quiz-maker.com To synthesize the target N-ethyl derivative, the precursor 5-methyl-2-nitroaniline is reacted with an aldehyde, specifically acetaldehyde (B116499), not a ketone. This reaction first forms an imine intermediate via condensation, which is then reduced in situ to the desired secondary amine. quiz-maker.com A key advantage of this method is the use of mild reducing agents that are selective for the imine functional group over the nitro group present on the aromatic ring. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose as it is effective under the mildly acidic conditions that favor imine formation but does not typically reduce nitroarenes. quiz-maker.com
Formaldehyde-mediated N-alkylation is a specific subset of reductive amination used for N-methylation, not N-ethylation. The process involves reacting an amine with formaldehyde (B43269) to form an intermediate that is then reduced. While this specific methodology produces N-methylated products, the underlying principle is analogous to the reaction with acetaldehyde for N-ethylation. Catalytic systems using methanol (B129727) as the methylating agent in the presence of an iridium or ruthenium catalyst have also been developed for N-methylation. nih.gov For the synthesis of this compound, ethanol (B145695) could potentially be used as the ethyl source in similar transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" processes. organic-chemistry.org
A significant challenge in the N-alkylation of primary amines is preventing over-alkylation to the tertiary amine. The product, a secondary amine, can be more nucleophilic than the starting primary amine and can react further with the alkylating agent. Several strategies exist to promote selective mono-alkylation:
Stoichiometric Control: Using a precise 1:1 molar ratio of the amine to the alkylating agent (e.g., acetaldehyde) can favor the mono-alkylated product, though this often results in incomplete conversion of the starting material.
Catalytic Methods: Modern organic synthesis employs various transition metal catalysts that exhibit high selectivity for mono-N-alkylation. Catalysts based on copper, nickel, and ruthenium have been successfully used for the mono-N-alkylation of anilines with alcohols via a "borrowing hydrogen" strategy. organic-chemistry.org For example, specific copper(II) acetate (B1210297) and nickel(II) chloride complexes have been shown to be efficient catalysts for delivering secondary amines in excellent yields. organic-chemistry.org
Boronic Acid Coupling: A copper-promoted N-monoalkylation using alkyl boronic acids as the alkylating partner provides another route to selectively functionalize anilines in a single step. organic-chemistry.org
Sequential Functionalization of Aromatic Precursors
The synthesis of this compound is fundamentally a process of sequential functionalization of an aromatic ring. Starting from a simple precursor like m-toluidine (B57737), two primary synthetic sequences can be envisioned, each corresponding to the strategies detailed above.
Pathway A: Ethylation followed by Nitration This route involves the initial N-ethylation of m-toluidine to form N-ethyl-3-methylaniline. This intermediate is then subjected to regioselective nitration. As discussed in section 2.1.1, controlling the position of the incoming nitro group is the critical step, often requiring the use of protecting groups to achieve the desired 2-nitro isomer.
Pathway B: Nitration followed by Ethylation This pathway begins with the nitration of m-toluidine. The directing effects of the amino and methyl groups in m-toluidine typically lead to the formation of 5-methyl-2-nitroaniline as a major product. This nitroaniline intermediate is then selectively N-ethylated using one of the methods described in section 2.1.2 to yield the final product. This route is often preferred due to the greater control and predictability of the N-alkylation step compared to the challenges of regioselective nitration of a strongly activated N-alkylaniline.
Table 2: Comparison of Sequential Functionalization Pathways
| Pathway | Step 1 | Step 2 | Key Challenge |
|---|---|---|---|
| A | N-Ethylation of m-toluidine | Regioselective Nitration of N-ethyl-3-methylaniline | Controlling regioselectivity of nitration; avoiding oxidation and polysubstitution. researchgate.netulisboa.pt |
| B | Nitration of m-toluidine | Selective N-Ethylation of 5-methyl-2-nitroaniline | Preventing di-alkylation of the amine; preserving the nitro group during alkylation. organic-chemistry.org |
Catalytic Approaches in this compound Synthesis
Catalysis offers powerful tools for the synthesis of complex aromatic compounds, often providing milder reaction conditions, higher selectivity, and improved yields compared to stoichiometric methods. Both transition metal and acid catalysis play significant roles in the functionalization of nitroaromatics and the synthesis of nitroanilines.
Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. patsnap.com While haloarenes have traditionally been the substrates of choice for cross-coupling reactions, recent advancements have enabled the use of nitroarenes as effective coupling partners. acs.org This is significant because nitroarenes are often the precursors to haloarenes, making direct functionalization a more streamlined process. acs.org
Palladium-based catalysts are particularly effective in these transformations. acs.org The key challenge in using nitroarenes is the potential for the nitro group to deactivate the catalyst or undergo undesired side reactions. acs.org However, the development of specialized ligand systems has overcome many of these obstacles. acs.orgacs.org For instance, the use of a palladium catalyst with BrettPhos as a ligand has been shown to facilitate the Suzuki-Miyaura coupling of nitroarenes. acs.org This system enables the formation of a C-C bond via an unprecedented oxidative addition to the Ar–NO₂ bond. acs.org
Similarly, the Buchwald-Hartwig amination, a reliable method for producing substituted amines, has been successfully applied to nitroarenes. acs.org A catalyst system comprising palladium(II) acetate (Pd(acac)₂) and BrettPhos can effectively couple nitroarenes with various amines to yield aniline derivatives. acs.org This denitrative amination provides a more direct route to N-substituted anilines compared to the classical multi-step process of reduction followed by N-substitution. acs.org These methods represent a powerful strategy for the synthesis of complex molecules like this compound.
Table 1: Examples of Transition Metal-Catalyzed Reactions for Nitroaromatic Functionalization
| Reaction Type | Catalyst System | Substrate Example | Product Type |
| Suzuki-Miyaura Coupling | Palladium/BrettPhos | Nitroarenes | Biaryls |
| Buchwald-Hartwig Amination | Pd(acac)₂/BrettPhos | Nitroarenes | Aniline Derivatives |
| Denitrative Etherification | Pd-complex/2,2'-Bipyridine | Nitroarenes | Diaryl Ethers |
Acid catalysis is fundamental to several key transformations in the synthesis of nitroanilines. A common and illustrative laboratory-scale synthesis involves the nitration of an aniline derivative, where acid catalysis is crucial in multiple steps. magritek.comazom.com To control the regioselectivity of the nitration, the amino group of the starting aniline is typically protected, often as an acetanilide. wikipedia.orgchempanda.com
The critical nitration step is performed using a mixture of concentrated sulfuric acid and nitric acid. magritek.com Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. youtube.com Following nitration, the protecting group must be removed to yield the final nitroaniline. This is typically achieved through acid-catalyzed hydrolysis. magritek.comyoutube.com Heating the intermediate (e.g., p-nitroacetanilide) in the presence of an acid like sulfuric acid cleaves the amide bond, regenerating the amino group and yielding the desired nitroaniline. magritek.comazom.comyoutube.com The use of sulfuric acid as the catalyst is well-established for this hydrolysis step. google.com
Table 2: Key Steps in Acid-Catalyzed Nitroaniline Synthesis via a Protected Aniline
| Step | Reagents | Catalyst | Purpose |
| Protection | Acetic Anhydride / Acetyl Chloride | (Varies) | Protects the amino group to control regioselectivity during nitration. |
| Nitration | Nitric Acid | Sulfuric Acid | Introduction of the nitro group onto the aromatic ring via electrophilic aromatic substitution. magritek.com |
| Deprotection (Hydrolysis) | Water | Sulfuric Acid | Removal of the acetyl protecting group to yield the final nitroaniline product. magritek.comgoogle.com |
Industrial Synthesis Principles and Optimization for Nitroanilines
On an industrial scale, the choice of a synthetic route is governed by factors such as cost, safety, yield, and environmental impact. google.com The industrial production of p-nitroaniline, for example, is primarily achieved through the amination of 4-nitrochlorobenzene with ammonia (B1221849) at high temperatures and pressures. wikipedia.org
ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl wikipedia.org
This method is favored for its use of readily available and inexpensive starting materials. Optimization of industrial processes involves careful control of reaction parameters to maximize yield and minimize byproducts. For instance, in the production of 5-chloro-2-nitroaniline (B48662) from m-dichlorobenzene, the nitration is carried out within a specific temperature range (45-55 °C) and the subsequent high-pressure amination is conducted at 140-150 °C and 7.0-8.5 MPa to ensure efficiency. google.com
A key principle in modern industrial synthesis is process intensification and waste reduction. Some processes are designed to avoid stable but costly intermediates. For example, a process for producing 2-methyl-5-nitrophenol (B1294729) was developed to proceed directly from o-toluidine (B26562) without isolating the 2-methyl-5-nitroaniline intermediate, thereby improving the product yield and reducing raw material costs and environmental pollution. google.com Such strategies, focusing on atom economy and minimizing waste streams, are crucial for the sustainable industrial production of nitroaniline derivatives.
Table 3: Comparison of Synthesis Strategies for Nitroanilines
| Strategy | Key Reaction | Starting Materials | Advantages | Challenges/Considerations |
| Nucleophilic Aromatic Substitution | Amination of Nitrochlorobenzene | 4-Nitrochlorobenzene, Ammonia | Utilizes low-cost, bulk chemicals. wikipedia.org | Requires high temperature and pressure; handling of ammonia. wikipedia.orggoogle.com |
| Nitration of Anilines | Electrophilic Aromatic Substitution | Aniline derivatives, Nitric Acid, Sulfuric Acid | Versatile for various substitution patterns. magritek.com | Requires protection/deprotection steps; control of isomers. wikipedia.orgchempanda.com |
| Direct Synthesis (Avoiding Intermediates) | Integrated Nitration, Diazotization, Hydrolysis | o-Toluidine | Reduced cost, improved yield, less waste. google.com | Requires precise control over a multi-step one-pot sequence. |
Reactivity and Mechanistic Investigations of N Ethyl 5 Methyl 2 Nitroaniline
Chemical Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo a range of chemical transformations, most notably reduction to an amine. It also plays a crucial role in activating the aromatic ring towards certain reactions and can, under specific conditions, act as a leaving group.
Role of the Nitro Group as an Activating and Leaving Group
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, it strongly activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. In N-ethyl-5-methyl-2-nitroaniline, the nitro group is ortho to the amino group and meta to the methyl group. While the amino group is an activating group, its effect is moderated by the powerful deactivating effect of the nitro group.
The nitro group can also function as a leaving group in SNAr reactions, especially when there are other activating groups on the ring. However, for this compound, the displacement of the nitro group by a nucleophile is less likely compared to other potential reactions, as it would require harsh conditions.
Reactivity of the Secondary Amine Functionality
The secondary amine in this compound is a key site of reactivity, capable of undergoing various reactions such as acylation and other derivatizations due to the nucleophilic nature of the nitrogen atom.
Acylation and Other Derivatization Reactions
The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and thus reactive towards electrophiles. Acylation is a common reaction where the hydrogen atom on the nitrogen is replaced by an acyl group (R-C=O). This is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. byjus.com
For example, the reaction of this compound with acetyl chloride would yield N-acetyl-N-ethyl-5-methyl-2-nitroaniline.

Other derivatization reactions include reactions with sulfonyl chlorides (e.g., benzenesulfonyl chloride in the Hinsberg test) to form sulfonamides, and alkylation with alkyl halides, although the latter can be challenging to control and may lead to the formation of a tertiary amine or even a quaternary ammonium (B1175870) salt. byjus.comquiz-maker.com
Interactive Data Table: Typical Conditions for Amine Derivatization
| Reaction Type | Reagent | Base | Solvent | Temperature (°C) |
| Acylation | Acetyl chloride | Pyridine | Dichloromethane | 0-25 |
| Acylation | Acetic anhydride | Triethylamine | Tetrahydrofuran | 25-50 |
| Sulfonylation | Benzenesulfonyl chloride | Sodium hydroxide | Water/Dichloromethane | 25 |
Note: The data in this table represents typical conditions for the derivatization of secondary amines and may need to be optimized for this compound.
Nucleophilic Reactivity of the Amino Group
The nucleophilicity of the amino group in this compound is influenced by both electronic and steric factors. The electron-withdrawing nitro group at the ortho position reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to a non-nitrated aniline (B41778) derivative. The ethyl and methyl groups on the ring and nitrogen, respectively, also contribute to steric hindrance around the nitrogen atom, which can affect its ability to attack bulky electrophiles.
Despite these factors, the secondary amine still retains sufficient nucleophilicity to participate in a variety of reactions, including those mentioned in the acylation section, as well as reactions with other electrophilic centers.
Mechanistic Pathways of N-Dealkylation in N-Alkylated Nitroanilines
N-dealkylation is a significant metabolic and chemical transformation of N-alkylated amines. nih.gov In the context of N-alkylated nitroanilines, such as this compound, N-dealkylation can occur through several mechanistic pathways, often mediated by nitrosating agents or oxidative conditions. researchgate.netrsc.org
A study on the nitrosative N-dealkylation of 4-substituted-N-ethyl-N-methylanilines provides valuable insights into the potential mechanisms for this compound. researchgate.netrsc.org The regioselectivity of dealkylation (i.e., whether the ethyl or methyl group is removed) is highly dependent on the reaction conditions, particularly the acidity. rsc.org
At high acidity, de-ethylation is often favored. The proposed mechanism involves the oxidation of the amine to a radical cation by NO+. This is followed by the abstraction of a hydrogen atom from the carbon adjacent to the amine nitrogen by NO2, leading to the formation of an iminium ion. The iminium ion is then hydrolyzed to yield the de-ethylated amine and acetaldehyde (B116499). researchgate.netrsc.org

At lower acidity (pH 2 and above), demethylation can become the predominant pathway. This is thought to occur through different mechanistic routes, including the elimination of NOH from a nitrosammonium ion or the deprotonation of the radical cation to form an α-amino radical, which is then oxidized to an iminium ion. researchgate.netrsc.org
These competing pathways highlight the complexity of N-dealkylation reactions and the critical role of reaction conditions in determining the product distribution. While these studies were not performed on this compound specifically, the principles are directly applicable and provide a strong basis for understanding its potential N-dealkylation behavior.
Influence of Acidity on Regioselectivity
The acidity of the reaction medium plays a crucial role in dictating the regioselectivity of electrophilic substitution reactions on the this compound ring. This is primarily due to the basicity of the N-ethylamino group.
In neutral or basic conditions, the N-ethylamino group remains as a powerful ortho-, para-director. The lone pair on the nitrogen atom is available to participate in resonance, thereby activating the positions ortho and para to it. In the case of this compound, the positions ortho to the N-ethylamino group are C3 and the already substituted C1, while the para position is C4.
However, in a strongly acidic medium, the N-ethylamino group is protonated to form the N-ethylanilinium ion (-NH2+CH2CH3). This protonation has a profound effect on the directing influence of the substituent. The anilinium ion is strongly deactivating and meta-directing because the lone pair on the nitrogen is no longer available for delocalization into the ring, and the positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect. byjus.comlearncbse.in
Consequently, under acidic conditions, the directing effects within the molecule are altered. The powerful meta-directing influence of the anilinium group and the existing meta-directing nitro group will dominate. This leads to a significant shift in the regioselectivity of electrophilic attack, favoring substitution at the positions meta to the N-ethylanilinium group.
The table below summarizes the expected directing effects of the substituents in this compound under different pH conditions.
| Substituent | Position | Activating/Deactivating | Directing Effect (Neutral/Basic) | Directing Effect (Acidic) |
| -NHCH2CH3 | 2 | Activating | Ortho, Para | Deactivating (as -NH2+CH2CH3) |
| -CH3 | 5 | Activating | Ortho, Para | Ortho, Para |
| -NO2 | 1 | Deactivating | Meta | Meta |
Elucidation of Radical Cation Intermediates and Hydrogen Abstraction Processes
The formation of radical cation intermediates from N-alkylanilines is a known process, often initiated by one-electron oxidation. nih.gov In the case of this compound, the electron-rich amino group makes it susceptible to oxidation to form a radical cation. This process can be facilitated by chemical oxidants or through photochemically induced electron transfer.
Once formed, the this compound radical cation can undergo various subsequent reactions, including hydrogen abstraction. Hydrogen atom abstraction (HAT) can occur from different positions in the molecule, with the site of abstraction being influenced by the bond dissociation energies and the nature of the abstracting radical. nih.gov
In alkylamines, hydrogen abstraction can occur from the N-H bond or from the C-H bonds of the alkyl group, particularly those alpha to the nitrogen atom. nih.govresearchgate.net For the this compound radical cation, intramolecular hydrogen abstraction could potentially occur from the ethyl group or the methyl group on the ring. The relative rates of these abstraction processes would depend on the specific reaction conditions and the conformation of the radical cation. The study of such radical processes is crucial for understanding potential degradation pathways and for the development of novel synthetic methodologies involving radical intermediates.
Electrophilic and Nucleophilic Aromatic Substitution Considerations on the Benzene (B151609) Ring
The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being highly dependent on the nature of the attacking reagent and the reaction conditions.
Electrophilic Aromatic Substitution:
The combined directing effects of the N-ethylamino, methyl, and nitro groups determine the positions of electrophilic attack.
N-Ethylamino group (-NHCH2CH3): Strongly activating and ortho-, para-directing.
Methyl group (-CH3): Weakly activating and ortho-, para-directing.
Nitro group (-NO2): Strongly deactivating and meta-directing.
In neutral or weakly acidic media, the powerful activating effect of the N-ethylamino group dominates. Electrophilic attack is expected to occur at the positions most strongly activated by the amino group and to a lesser extent by the methyl group, while avoiding the positions deactivated by the nitro group. The positions ortho and para to the amino group are C3 and C4. The position ortho to the methyl group is C4 and C6. Therefore, the most likely position for electrophilic substitution is C4, which is para to the strongly activating amino group and ortho to the weakly activating methyl group.
In strongly acidic media, the N-ethylamino group is protonated to the deactivating, meta-directing anilinium group. byjus.comlearncbse.in In this scenario, the directing effects of the anilinium and nitro groups would reinforce each other, directing incoming electrophiles to the positions meta to both, which would be C6.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings that are electron-deficient, typically those bearing strong electron-withdrawing groups. The nitro group in this compound makes the ring susceptible to SNAr. The nitro group strongly activates the positions ortho and para to it for nucleophilic attack.
In this compound, the positions ortho and para to the nitro group are the C2 (bearing the N-ethylamino group) and C6, and C4 respectively. A strong nucleophile could potentially displace a leaving group at these positions. However, in the parent molecule, there are no good leaving groups. SNAr reactions would typically be observed on derivatives of this compound where a leaving group (e.g., a halogen) is present at one of these activated positions.
The following table provides a summary of the expected reactivity in aromatic substitution reactions:
| Reaction Type | Conditions | Expected Major Product Position(s) | Rationale |
| Electrophilic Aromatic Substitution | Neutral/Weakly Acidic | C4 | Strong activation and para-directing effect of the -NHCH2CH3 group, reinforced by the ortho-directing effect of the -CH3 group. |
| Electrophilic Aromatic Substitution | Strongly Acidic | C6 | Protonation of the -NHCH2CH3 group to the meta-directing -NH2+CH2CH3 group. The meta-directing effects of the anilinium and nitro groups reinforce each other. |
| Nucleophilic Aromatic Substitution | Presence of a leaving group at an activated position | Ortho or Para to the -NO2 group | The strong electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate, facilitating nucleophilic attack. |
Computational and Spectroscopic Characterization of N Ethyl 5 Methyl 2 Nitroaniline
Quantum Chemical Studies and Molecular Modeling
Quantum chemical studies, particularly those employing molecular modeling, are essential for understanding the fundamental properties of N-ethyl-5-methyl-2-nitroaniline at the atomic level. These computational methods provide a theoretical framework for interpreting experimental data and predicting molecular behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure
For this compound, the presence of an amino group (a strong electron donor) and a nitro group (a potent electron acceptor) on the benzene (B151609) ring leads to significant intramolecular charge transfer. core.ac.uk The ethyl group attached to the amine and the methyl group on the ring further modulate the electronic properties through their inductive effects.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap generally corresponds to a molecule that is more reactive and less stable. researchgate.net
Table 1: Comparative HOMO-LUMO Gap of Related Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 5-nitro-2-fluoroaniline | DFT/B3LYP/6-311+G(d,p) | - | - | 3.874 | researchgate.net |
| 2-nitro-5-fluoroaniline | DFT/B3LYP/6-311+G(d,p) | - | - | 3.979 | researchgate.net |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | DFT/B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.
For a molecule like this compound, the MEP map would show a high electron density around the oxygen atoms of the nitro group, making this region strongly electronegative (red). Conversely, the hydrogen atom of the amino group would exhibit a positive electrostatic potential (blue), indicating its susceptibility to interaction with nucleophiles. The aromatic ring itself would display intermediate potential, with the distribution influenced by the attached functional groups. This visualization confirms the charge separation and intramolecular charge transfer characteristics of the molecule.
The aromaticity of the benzene ring in substituted nitroanilines can be quantitatively assessed using aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.netresearchgate.net The HOMA index is a geometry-based measure that evaluates the deviation of bond lengths from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while lower values suggest a decrease in aromatic character, often due to substituent-induced bond length alternation.
Studies on nitroaniline derivatives have shown that the interplay between electron-donating and electron-withdrawing groups can influence the aromaticity of the phenyl ring. researchgate.netresearchgate.net The substitution pattern affects the π-electron delocalization within the ring. For this compound, the presence of the nitro and amino groups in positions 2 and 1, respectively, facilitates a degree of quinoid character, which can lead to a reduction in the HOMA value compared to unsubstituted benzene. Furthermore, computational analyses on various nitroaniline isomers have demonstrated that the solvent environment can also modulate the aromaticity. globalnmr.org
Intermolecular Interaction Analysis
The solid-state structure and macroscopic properties of this compound are governed by intermolecular interactions, with hydrogen bonding playing a pivotal role.
In the crystal lattice of nitroaniline derivatives, molecules are often linked by a network of hydrogen bonds. researchgate.net These can include both intramolecular and intermolecular interactions. In many 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond forms between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, creating a stable six-membered ring. acs.orgresearchgate.net
Table 2: Hydrogen-Bond Geometry for 2-Ethyl-5-nitroaniline (B1661927) (C₈H₁₀N₂O₂)
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N2—H2B···N2ⁱ | 0.86 | 2.62 | 3.423 (3) | 156 |
| C7—H7A···O1ⁱⁱ | 0.93 | 2.60 | 3.417 (4) | 147 |
Source: Adapted from a study on 2-ethyl-5-nitroaniline. nih.gov Symmetry codes: (i) -x+1/2, y-1/2, -z+3/2; (ii) x, y-1, z.
Pi-Pi Stacking Interactions and Dimerization Energies
Pi-pi (π-π) stacking interactions are significant non-covalent forces that influence the molecular aggregation and crystal packing of aromatic compounds, including this compound. In derivatives of 2-nitroaniline, the presence of an intramolecular hydrogen bond between the amino and nitro groups often results in the formation of a stable six-membered chelate ring. acs.orgresearchgate.net This structural feature significantly affects how the molecules interact with each other.
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of this compound is defined by the spatial arrangement of its substituent groups around the central benzene ring. Conformational analysis and geometry optimization, typically performed using computational methods, are essential to determine the most stable arrangement.
Studies on the crystal structure of the closely related compound, 2-methyl-5-nitroaniline (B49896), reveal that the molecule is nearly planar. core.ac.uk The dihedral angle between the amino group and the aromatic ring is approximately 3.7°, and the angle between the nitro group and the ring is about 3.2°. core.ac.uk This planarity suggests a degree of intramolecular charge transfer between the electron-donating amino group and the electron-withdrawing nitro group through the π-system of the benzene ring. core.ac.uk Similarly, the molecule of 2-ethyl-5-nitroaniline is also found to be almost planar. nih.gov Given these findings, the optimized geometry of this compound is expected to be largely planar, with minor twisting of the ethylamino and nitro groups relative to the phenyl ring. The bond lengths and angles are anticipated to be within the normal ranges for such substituted anilines. nih.gov
Computational Simulation of Molecular Interactions
Computational simulations provide profound insights into the complex network of intermolecular forces that govern the behavior of this compound. DFT calculations are a powerful tool for studying the interplay of various interactions, such as hydrogen bonds, dipole-dipole forces, and aromatic interactions in nitroaniline derivatives. acs.orgresearchgate.net
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and analysis of this compound. Each method provides unique information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary tool for elucidating the precise structure of this compound by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms. While direct spectral data for this specific compound is not widely published, a predicted spectrum can be derived from the analysis of closely related structures such as 2-methyl-5-nitroaniline, rsc.orgchemicalbook.com N-ethyl-o-nitroaniline, spectrabase.com and N-methyl-2-nitroaniline. chemicalbook.com
Predicted ¹H NMR Data: The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring. The ethyl group will produce a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methyl group on the ring will appear as a singlet, and the N-H proton of the amino group will also be a singlet, which may be broad.
Predicted ¹³C NMR Data: The ¹³C NMR spectrum will show nine distinct signals: six for the aromatic carbons, two for the ethyl group carbons, and one for the methyl group carbon attached to the ring. The positions of the aromatic carbons are influenced by the electronic effects of the three substituents.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogous compounds.
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Aromatic H | ~7.8-6.7 | Aromatic C-NO₂ | ~134 |
| N-H | ~8.1 (broad) | Aromatic C-NH | ~146 |
| -CH₂- (ethyl) | ~3.4 (quartet) | Aromatic C-CH₃ | ~133 |
| -CH₃ (ring) | ~2.2 (singlet) | Aromatic C-H | ~126, 125, 115 |
| -CH₃ (ethyl) | ~1.4 (triplet) | -CH₂- (ethyl) | ~39 |
| -CH₃ (ring) | ~20 | ||
| -CH₃ (ethyl) | ~14 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups within this compound by detecting their characteristic vibrational frequencies. The spectrum is expected to show distinct absorption bands corresponding to the N-H, C-H (both aromatic and aliphatic), and N-O bonds of the nitro group. The data from related compounds like 2-methyl-5-nitroaniline, chemicalbook.com 4-methyl-2-nitroaniline, chemicalbook.com and other nitroanilines nist.govnist.gov provide a reliable basis for these assignments.
The key vibrational modes include the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the NO₂ group, C-H stretching from the aromatic ring and the aliphatic ethyl and methyl groups, and C=C stretching within the aromatic ring.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound Frequencies are based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3450 |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 |
| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1550 |
| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 |
| Symmetric NO₂ Stretch | Nitro Group | 1330 - 1370 |
Mass Spectrometry Techniques for Molecular Confirmation
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which provides additional structural evidence. The molecular formula of the compound is C₉H₁₂N₂O₂, giving it a molecular weight of approximately 180.21 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern can be predicted based on the analysis of similar molecules like 5-nitro-o-toluidine (an isomer) nih.gov and N-methyl-2-nitroaniline. nist.gov Common fragmentation pathways for nitroanilines involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), as well as fragmentation of the N-alkyl substituent.
Table 3: Predicted Major Ions in the Mass Spectrum of this compound Predictions are based on fragmentation patterns of related compounds.
| Predicted m/z | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 180 | [M]⁺ | Molecular Ion |
| 165 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 150 | [M - NO]⁺ | Loss of nitric oxide |
| 134 | [M - NO₂]⁺ | Loss of nitro group |
| 120 | [M - C₂H₅ - O]⁺ or [M - NO₂ - CH₂]⁺ | Complex rearrangement and fragmentation |
| 106 | [M - NO₂ - C₂H₄]⁺ | Loss of nitro group and ethene |
X-ray Crystallography and Solid-State Structural Analysis
The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound is fundamental to understanding its physical and chemical properties. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 2-ethyl-5-nitroaniline, provides significant insights into the expected molecular conformation, hydrogen bonding networks, and crystal packing forces.
Inter- and Intramolecular Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in the crystal packing of nitroaniline compounds. In the crystal structure of 2-ethyl-5-nitroaniline, molecules are linked by weak intermolecular N-H···N and C-H···O hydrogen bonds. nih.gov These interactions form chains of molecules, creating R22(10) ring motifs which are effective in stabilizing the crystal structure. nih.gov Specifically, the amine group acts as a hydrogen bond donor to the nitrogen of the nitro group of an adjacent molecule, and an aromatic carbon-hydrogen bond donates to a nitro oxygen atom. nih.gov
In many 2-nitroaniline derivatives, a strong intramolecular N-H···O hydrogen bond is formed between the amine hydrogen and one of the oxygen atoms of the ortho-nitro group. nih.gov This interaction is a key factor in dictating the conformation of the molecule by locking the relative positions of the amino and nitro substituents.
Table 1: Hydrogen-Bond Geometry (Å, °) for 2-Ethyl-5-nitroaniline nih.gov
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| N2—H2B···N2i | 0.86 | 2.62 | 3.423 (3) | 156 |
| C7—H7A···O1ii | 0.93 | 2.60 | 3.417 (4) | 147 |
Symmetry codes: (i) x, y-1, z; (ii) -x+2, -y+1, -z+1
Crystallographic Data Refinement Methodologies
The determination of a crystal structure from X-ray diffraction data involves a detailed refinement process to achieve an accurate molecular model. For the related compound 2-ethyl-5-nitroaniline, the structure was solved using direct methods with programs like SHELXS97 and refined against F² using SHELXL97. nih.gov During refinement, hydrogen atoms were typically placed in geometrically calculated positions and refined using a riding model. nih.gov The quality of the final refined model is assessed by several factors, including the R-factor (or agreement factor), the goodness of fit (S), and the residual electron density. nih.gov
Table 2: Crystal Data and Structure Refinement for 2-Ethyl-5-nitroaniline nih.gov
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₁₀N₂O₂ |
| Formula weight | 166.18 |
| Temperature | 298 K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
Applications of N Ethyl 5 Methyl 2 Nitroaniline and Its Derivatives in Advanced Organic Synthesis
Precursors for Diverse Heterocyclic Systems
The chemical functionalities of N-ethyl-5-methyl-2-nitroaniline make it a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of the nitro group and the secondary amine allows for strategic chemical transformations to build fused ring systems of significant interest in medicinal and materials chemistry.
Synthesis of Substituted Benzimidazole (B57391) Derivatives
Substituted benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. While direct synthesis from this compound is not extensively documented in publicly available literature, its structural features are amenable to established synthetic routes. A common and efficient method for preparing 2-substituted benzimidazoles involves the reductive cyclization of o-nitroanilines in the presence of aldehydes. organic-chemistry.orgthieme-connect.comthieme-connect.com This one-step process typically utilizes a reducing agent like sodium dithionite (B78146) (Na2S2O4) to convert the nitro group to an amino group, which then condenses with the aldehyde to form the imidazole (B134444) ring. organic-chemistry.org
Given that this compound is an N-substituted o-nitroaniline, it can be inferred to be a suitable substrate for this reaction. The process would involve the reduction of the nitro group to an amino group, forming an in-situ N-ethyl-toluene-1,2,3-triamine intermediate, which would then cyclize with an aldehyde. This methodology is known for its versatility and compatibility with a wide array of functional groups on both the nitroaniline and the aldehyde. organic-chemistry.org Another approach involves a gold-catalyzed synthesis from 2-nitroanilines using carbon dioxide and hydrogen, which proceeds through the formation of an o-phenylenediamine (B120857) intermediate. rsc.org
Table 1: General Methods for Benzimidazole Synthesis from o-Nitroanilines
| Method | Reagents and Conditions | Key Features |
| Reductive Cyclization | Aldehydes, Na2S2O4, Ethanol (B145695), Heat | One-step synthesis, wide functional group tolerance, applicable to N-substituted nitroanilines. organic-chemistry.orgthieme-connect.com |
| Catalytic Hydrogenation/Cyclization | Aldehydes, H2, Catalyst (e.g., Pd/C) | Two-step process involving initial reduction of the nitro group followed by condensation and cyclization. |
| Gold-Catalyzed Synthesis | CO2, H2, Au/TiO2 catalyst | Utilizes CO2 as a C1 source, proceeds under relatively mild conditions. rsc.org |
Preparation of Quinoxaline (B1680401) Scaffolds
Quinoxalines are another important class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and as functional materials. chim.itsapub.org The most traditional and widely used method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pub this compound can serve as a precursor to the necessary o-phenylenediamine intermediate through the reduction of its nitro group.
The resulting N-ethyl-4-methyl-benzene-1,2-diamine could then be reacted with various 1,2-dicarbonyl compounds such as glyoxal, biacetyl, or benzil (B1666583) to yield the corresponding substituted quinoxalines. Modern synthetic strategies have also been developed, including the use of various catalysts to improve efficiency and the use of alternative starting materials like nitro-olefins. researchgate.netias.ac.in These methods often offer milder reaction conditions and broader substrate scopes. encyclopedia.pub
Table 2: Representative Synthesis of Quinoxalines from o-Phenylenediamines
| o-Phenylenediamine Precursor | 1,2-Dicarbonyl Compound | Resulting Quinoxaline Structure (General) |
| N-ethyl-4-methyl-benzene-1,2-diamine | Glyoxal | 6-methyl-1-ethyl-1,2,3,4-tetrahydroquinoxaline |
| N-ethyl-4-methyl-benzene-1,2-diamine | Biacetyl | 2,3,6-trimethyl-1-ethyl-1,2,3,4-tetrahydroquinoxaline |
| N-ethyl-4-methyl-benzene-1,2-diamine | Benzil | 6-methyl-2,3-diphenyl-1-ethyl-1,2,3,4-tetrahydroquinoxaline |
Formation of Other Nitrogen-Containing Heterocycles
The reactivity of this compound and its derivatives extends to the synthesis of other complex nitrogen-containing heterocycles. For instance, the related compound 5-Methyl-2-nitroaniline (B1293789) has been utilized in the preparation of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide. While this is not a heterocyclic ring formation directly involving the aniline (B41778) core, it demonstrates how the amino group can be functionalized to build larger, more complex molecules that may themselves be precursors to other cyclic systems. The synthesis of N-(2-Methyl-5-nitrophenyl)benzamide is another example of the functionalization of the amino group. chemimpex.comsigmaaldrich.comuni.lu Furthermore, the chemical intermediate 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, known as ROY, is a precursor to the drug olanzapine (B1677200) and is notable for its polymorphism. wikipedia.org
Intermediates in the Synthesis of Functional Organic Materials
Beyond heterocyclic synthesis, this compound and its derivatives are valuable intermediates in the creation of functional organic materials, owing to the influence of the nitro and amino groups on the electronic properties of the aromatic ring.
Development of Advanced Dyes and Pigments
Nitroanilines are fundamental building blocks in the synthesis of azo dyes. researchgate.netatbuftejoste.com.ng The synthesis of an azo dye typically involves two key steps: diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. unb.cablogspot.com While this compound is a secondary amine, its precursor, 2-amino-4-methyl-1-nitrobenzene (by removal of the ethyl group), or its reduced form, N-ethyl-4-methyl-benzene-1,2-diamine, can be diazotized and coupled to form azo dyes.
The general process for a related primary amine like p-nitroaniline involves its reaction with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive species is then reacted with an electron-rich coupling component, such as a phenol (B47542) or an aniline derivative, to form the characteristic -N=N- azo linkage, which is a powerful chromophore. The specific substituents on both the diazonium salt and the coupling component determine the final color and properties of the dye. researchgate.netatbuftejoste.com.ng The presence of the nitro group, an electron-withdrawing group, and the amino group (or a derivative thereof), an electron-donating group, in the same molecule is a common feature in many commercial dyes and pigments.
Precursors for Polymeric Structures
The functional groups of this compound suggest its potential as a precursor for polymeric structures. The polymerization of aniline and its derivatives is a well-established field, leading to the formation of polyanilines, a class of conducting polymers with numerous applications in electronics, sensors, and anti-corrosion coatings. researchgate.netrsc.orgrsc.org The properties of polyanilines can be finely tuned by the presence of substituents on the aniline monomer. rsc.org
While the direct polymerization of this compound is not well-documented, the amino group provides a handle for polymerization. For instance, anilines can be polymerized with sulfur monochloride to yield poly[N,N-(phenylamino)disulfides], which are colored, conjugated polymers. acs.orgnih.gov The nitro group can also be chemically modified. For example, it can be reduced to an amino group, providing a diamine monomer suitable for the synthesis of polyamides or polyimides. Alternatively, the nitro group could be transformed into other polymerizable functionalities. Although direct evidence is scarce, the structural motifs within this compound make it a plausible candidate for the development of novel polymeric materials with tailored electronic and optical properties.
Role in the Creation of Complex Chemical Architectures
The strategic placement of an ethylamino group ortho to a nitro group, combined with a para-methyl group, imbues this compound with a unique reactivity profile. This arrangement facilitates a range of chemical transformations that are instrumental in the synthesis of intricate molecular structures. The electron-withdrawing nature of the nitro group activates the aromatic ring for certain reactions and also serves as a precursor to other important functional groups, most notably an amino group, which can be generated through reduction. The secondary amine provides a handle for N-alkylation or N-acylation, while the methyl group can potentially be functionalized through free-radical or oxidative processes, although this is less common.
Scaffolds for Multi-Functionalized Compounds
A scaffold in chemical synthesis is a core molecular framework upon which a variety of functional groups can be systematically appended. This compound is well-suited to serve as such a scaffold due to its inherent functional group handles. The ortho-relationship of the ethylamino and nitro groups is particularly significant as it is a common precursor motif for the synthesis of heterocyclic systems.
The reduction of the nitro group in this compound would yield the corresponding ortho-diamine, N¹-ethyl-5-methylbenzene-1,2-diamine. This diamine is a classic precursor for the formation of benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide range of biological activities. The reaction of this in-situ generated diamine with various electrophiles can lead to a diverse library of substituted benzimidazoles.
| Electrophilic Reagent | Resulting Heterocyclic Core | Potential for Further Functionalization |
| Carboxylic Acids/Esters | 2-Substituted Benzimidazoles | The substituent at the 2-position can be varied. |
| Aldehydes | 2-Substituted Benzimidazoles | The substituent at the 2-position can be varied. |
| Phosgene/Equivalents | Benzimidazol-2-one | Further N-alkylation or N-arylation is possible. |
| Cyanogen Bromide | 2-Aminobenzimidazole | The amino group can be further functionalized. |
Furthermore, the ortho-nitroaniline moiety can be a direct precursor to benzotriazoles through diazotization of the amino group followed by intramolecular cyclization of the resulting diazonium salt onto the nitro group, which is subsequently reduced. This provides access to another important class of heterocyclic compounds. The presence of the ethyl and methyl groups on the benzotriazole (B28993) ring allows for fine-tuning of the molecule's physical and chemical properties, such as solubility and electronic character.
The reactivity of the N-ethylamino group also allows for the introduction of additional functional groups prior to cyclization reactions. For example, acylation of the secondary amine followed by reduction of the nitro group and subsequent cyclization can lead to N-acylated benzimidazole derivatives. This modular approach enables the construction of highly functionalized and sterically complex molecules from a single, readily accessible scaffold.
Building Blocks for Advanced Chemical Research
As a building block, this compound provides a pre-functionalized aromatic ring that can be incorporated into larger molecular assemblies. Its most direct application as a building block is in the synthesis of azo dyes. The amino group can be diazotized and then coupled with a suitable aromatic coupling partner to form an azo linkage (-N=N-), a key chromophore in many synthetic dyes. The substitution pattern on the aniline ring, including the ethyl and methyl groups, influences the color of the resulting dye. For instance, the presence of the electron-donating ethylamino group can lead to a bathochromic (red) shift in the absorption maximum of the dye.
| Coupling Partner | Class of Azo Dye | Potential Application |
| Naphthol derivatives | Naphthol Azo Dyes | Textiles, Pigments |
| Phenol derivatives | Phenolic Azo Dyes | Indicators, Colorants |
| Anilines | Amino Azo Dyes | Industrial Colorants |
| Active Methylene (B1212753) Compounds | Azo-Methylene Dyes | Photographic materials |
Beyond dye chemistry, derivatives of this compound have potential as intermediates in the synthesis of biologically active molecules. The 2-methyl-5-nitroaniline (B49896) core, a close structural relative, is a known intermediate in the synthesis of compounds with antimicrobial properties. By analogy, derivatives of this compound could be explored for similar applications. For example, the amino group can be converted into a variety of other functional groups or used as a point of attachment for pharmacophoric moieties. The reduction of the nitro group to an amine opens up another avenue for derivatization, such as amide or sulfonamide formation, which are common functionalities in many pharmaceutical agents.
The strategic placement of the functional groups in this compound makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery and materials science. The ability to systematically modify the core structure at multiple positions allows for the exploration of a wide chemical space in the search for new molecules with desired properties.
Emerging Research Directions and Future Outlook
Development of Sustainable Synthetic Routes for Nitroaniline Derivatives
The synthesis of aromatic amines, a cornerstone of the chemical industry, has traditionally relied on methods that involve harsh conditions or heavy metal catalysts. numberanalytics.com The reduction of nitro compounds is a fundamental pathway to these amines. beilstein-journals.org Modern research is intensely focused on developing greener, safer, and more economical synthetic routes.
Key areas of innovation include:
Metal-Free Reduction: Significant progress has been made in metal-free reduction processes. One such method employs trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine, which is believed to generate a tertiary amine-stabilized dichlorosilylene (B1217353) as the active reducing species. beilstein-journals.orgacs.org This approach is noted for its high chemoselectivity and wide applicability to both aromatic and aliphatic nitro compounds. acs.org Another environmentally friendly strategy involves the use of activated carbon and water under subcritical conditions, eliminating the need for metal catalysts and hydrogen gas. researchgate.net
Biocatalysis: The use of enzymes, particularly nitroreductases (NRs), represents a major step forward in sustainable synthesis. acs.org Biocatalytic reduction of aromatic nitro compounds can be performed in aqueous solutions under mild conditions, reducing reliance on precious metals and organic solvents. acs.org This method offers high chemoselectivity, even in the presence of functional groups that are sensitive to traditional hydrogenation. acs.org
Electrochemical Synthesis: Electrosynthesis is emerging as a powerful and sustainable tool for the reduction of nitro groups. acs.org These reactions can be performed at room temperature and atmospheric pressure, often using water as a solvent or proton source. By controlling the electrode potential, it is possible to achieve selective reduction of nitroarenes to anilines, even for molecules with substituents that would interfere with conventional catalytic hydrogenation. acs.org
These sustainable methodologies promise to make the production of nitroaniline derivatives safer and more environmentally friendly, aligning with the principles of green chemistry. beilstein-journals.org
In Silico Design and Prediction of Novel Reactivity and Applications
Computational chemistry and in silico modeling are revolutionizing the way researchers approach chemical synthesis and drug discovery. By predicting molecular properties and reactivity, these tools can significantly reduce the time and cost associated with laboratory experimentation. tandfonline.comnih.gov
For substituted anilines, computational models are used to:
Predict Reactivity and Metabolism: Density Functional Theory (DFT) and other computational methods are employed to calculate key physicochemical properties that govern a molecule's behavior. tandfonline.comumn.edunih.gov Studies have successfully created models to predict the metabolic fate of substituted anilines, such as their propensity for N-acetylation, by analyzing parameters like the partial atomic charge on the amine nitrogen. tandfonline.com Similarly, computational electrochemistry allows for the accurate prediction of one-electron oxidation potentials, a key descriptor for modeling environmental fate and reaction kinetics. umn.edu
Guide Drug Design: Quantitative Structure-Activity Relationship (QSAR) models are instrumental in designing new molecules with desired biological activities. nih.govnih.gov By correlating structural features with functional outcomes, researchers can design novel derivatives with enhanced properties, such as improved antihistaminic activity or anti-inflammatory effects. nih.govnih.gov These models can identify key steric and electronic parameters that are crucial for a compound's efficacy. nih.gov
Analyze Molecular Properties: In silico tools can predict a range of properties, including lipophilicity (LogP) and frontier molecular orbital energies (HOMO-LUMO), which relate to a compound's kinetic stability and reactivity. nih.gov This predictive power enables the rational design of derivatives with specific pharmacokinetic profiles for potential therapeutic use. nih.gov
Q & A
Q. What are the recommended synthetic routes for N-ethyl-5-methyl-2-nitroaniline, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nitration of N-ethyl-5-methylaniline. Key steps include:
- Nitration Conditions : Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like regioisomers or over-nitration .
- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (silica gel, hexane/ethyl acetate 4:1) and confirm via HPLC (C18 column, UV detection at 254 nm) .
- Characterization : Validate structure using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.8–8.2 ppm, nitro group deshielding) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. Which analytical techniques are critical for confirming the structure and purity of N-ethyl-5-methyl-2-nitroaniline?
- Methodological Answer :
- Spectroscopy :
- NMR : Aromatic protons adjacent to nitro groups show distinct splitting patterns (e.g., meta coupling). Ethyl and methyl groups appear as triplets (δ ~1.2–1.5 ppm) and singlets (δ ~2.3 ppm), respectively .
- IR : Confirm nitro (-NO₂) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹ .
- Chromatography : GC-MS with a DB-5 column detects impurities (e.g., residual starting material) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for unambiguous confirmation (if single crystals are obtainable) .
Q. What solvent systems are suitable for solubility studies of N-ethyl-5-methyl-2-nitroaniline?
- Methodological Answer :
- Polar Solvents : Methanol, acetonitrile, and DMSO show moderate solubility (~10–50 mg/mL at 25°C) .
- Nonpolar Solvents : Limited solubility in hexane or toluene (<1 mg/mL).
- Optimization : Use sonication (30 min) or gentle heating (40–50°C) to enhance dissolution in polar aprotic solvents .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of nitration in N-ethyl-5-methylaniline derivatives?
- Methodological Answer :
- Steric Effects : The ethyl group at the N-position directs nitration to the para position relative to itself, while the methyl group at C5 hinders ortho nitration .
- Electronic Effects : Nitro groups are meta-directing, but steric hindrance from substituents can override electronic preferences. Computational modeling (e.g., DFT) predicts reactive sites by analyzing frontier molecular orbitals .
- Experimental Validation : Compare product ratios via HPLC after controlled nitration under varying conditions .
Q. What intermolecular interactions govern the crystallization of N-ethyl-5-methyl-2-nitroaniline, and how do they affect material properties?
- Methodological Answer :
- Hydrogen Bonding : The nitro group participates in N–H···O hydrogen bonds with adjacent amine groups, forming polar chains. Methyl and ethyl groups contribute to C–H···O interactions, stabilizing the lattice .
- Synthons : Head-to-tail chain alignment creates centrosymmetric dimers, suppressing second-harmonic generation (SHG) activity—critical for nonlinear optical applications .
- Methodology : Topological analysis via Atoms-in-Molecules (AIM) theory on experimental charge density (from X-ray data) quantifies interaction strengths .
Q. How can conflicting spectral data for nitroaniline derivatives be resolved in structural studies?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and HRMS with computational predictions (e.g., Gaussian calculations for ¹³C chemical shifts) .
- Dynamic Effects : Assess tautomerism or conformational flexibility via variable-temperature NMR .
- Crystallographic Clarification : Resolve ambiguities (e.g., positional isomerism) using single-crystal X-ray diffraction .
Q. What computational approaches are effective for modeling the electronic structure of N-ethyl-5-methyl-2-nitroaniline?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to predict vibrational spectra and dipole moments .
- Charge Density Analysis : Compare experimental (multipolar refinement of X-ray data) and theoretical electron densities to identify aggregation-driven polarization .
- Reactivity Prediction : Use Fukui indices to map electrophilic/nucleophilic sites for functionalization studies .
Safety and Handling
Q. What safety protocols are recommended for handling N-ethyl-5-methyl-2-nitroaniline in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation .
- Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation. Avoid contact with reducing agents (risk of exothermic decomposition) .
- Waste Disposal : Neutralize with 10% NaOH solution before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
